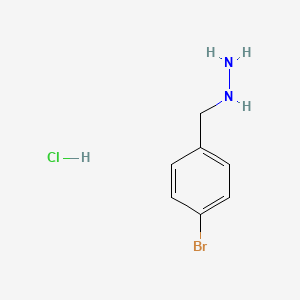
(4-Bromobenzyl)hydrazine hydrochloride
説明
“(4-Bromobenzyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1727-08-8 and a molecular weight of 237.53 . It is typically stored at room temperature in an inert atmosphere and away from light . This compound is used as a reagent in the preparation of acylsulfonamides, acylsulfamides, and 9-bromo-2-ethenyl-7,12-dihydroindolo .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H10BrClN2 . The InChI code is 1S/C7H9BrN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H and the InChI key is JNYUWAFJQNITFC-UHFFFAOYSA-N .
Chemical Reactions Analysis
“this compound” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides, and 9-bromo-2-ethenyl-7,12-dihydroindolo .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 237.53 .
科学的研究の応用
Supramolecular Organization
The synthesis and structural analysis of bis(3-bromo-4-dimethylaminobenzylidene)hydrazine, a compound related to (4-bromobenzyl)hydrazine hydrochloride, have been studied. This research revealed its monoclinic crystal structures and highlighted its close to planar molecular structure, with significant intermolecular halogen bonds (Guieu, Rocha, & Silva, 2013).
Synthesis of 1,2,4‐Triazole Derivatives
A study on the synthesis of new 1,2,4‐triazole derivatives from a precursor compound related to this compound demonstrated the potential of these compounds in inhibiting lipase and urease enzymes. This research suggests applications in the development of drugs with these inhibitory properties (Bekircan, Menteşe, Ülker, & Kucuk, 2014).
Molecular Structure and Reactivities
The molecular structure and chemical reactivities of compounds derived from o-substituted benzylidenacetylacetone with hydrazine dihydrochloride, a relative of this compound, have been explored. This study is significant in understanding the chemical behavior of these compounds under different conditions (Kurihara et al., 1975).
Development of Fluorescent Probes
Research has been conducted on developing a ratiometric fluorescent probe using dicyanoisophorone as the fluorescent group and 4-bromobutyryl moiety, related to this compound, as the recognition site. This probe demonstrated potential in measuring hydrazine in biological and water samples, showing applications in environmental monitoring and healthcare (Zhu et al., 2019).
Synthesis of Organic Compounds
A study utilized bromine chloride in hydrochloric acid medium for the titrimetric determination of organic compounds, including derivatives of hydrazine such as this compound. This method demonstrated efficiency in the quantitative analysis of these compounds, relevant in analytical chemistry (Verma, Srivastava, Ahmed, & Bose, 1978).
Synthesis of Anticancer Derivatives
Research into the synthesis of new 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, starting from compounds related to this compound, was conducted. The study highlighted their potential as anticancer agents, indicating the relevance of these derivatives in medicinal chemistry (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Safety and Hazards
“(4-Bromobenzyl)hydrazine hydrochloride” is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Therefore, it is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of accidental exposure, it is advised to rinse cautiously with water for several minutes and seek medical attention immediately .
特性
IUPAC Name |
(4-bromophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYUWAFJQNITFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1727-08-8 | |
| Record name | [(4-bromophenyl)methyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)









![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B1380966.png)



